
SEA0400
Overview
Description
SEA0400 (2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline) is a highly potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX), a transmembrane protein critical for maintaining intracellular Ca²⁺ homeostasis. Its molecular weight is 371.38 g/mol, and it exhibits solubility in DMSO (≥18.57 mg/mL) and ethanol (≥46.4 mg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
SEA0400 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with ethoxy and difluorophenyl groups. The key steps include:
Formation of the benzene ring:
Substitution reactions: The benzene ring undergoes substitution reactions to introduce the necessary functional groups, such as the methoxy and phenoxy groups.
Final assembly: The final step involves the coupling of the substituted benzene ring with aniline to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SEA0400 primarily undergoes substitution reactions due to the presence of various functional groups on its benzene ring. These reactions include:
Nucleophilic substitution: The methoxy and phenoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Electrophilic substitution: The ethoxy and difluorophenyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Sodium hydroxide: Used as a base in nucleophilic substitution reactions.
Sulfuric acid: Used as a catalyst in electrophilic substitution reactions.
Organic solvents: Such as dimethyl sulfoxide (DMSO) and ethanol, used as reaction media
Major Products
The major products formed from the reactions of this compound include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Effects on Myocardial Ischemia-Reperfusion Injury
Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of this compound before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .
Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion Injury
Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |
---|---|---|---|
Rat heart | 1 µM | Significant reduction observed | |
Rabbit heart | 0.3 µM | 41.5% reduction | |
Isolated cardiomyocytes | 1 µM | Reduced cell injury |
Impact on Calcium Handling
This compound has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.
Table 2: Effects of this compound on Calcium Transients
Cell Type | Concentration | Effect on Ca2+ Transients |
---|---|---|
Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |
Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |
Neuroprotection
This compound has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.
Table 3: Neuroprotective Effects of this compound
Study Reference | Model Used | Concentration | Observed Effects |
---|---|---|---|
Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |
Astrocytes | Varies | Prevented DNA ladder formation |
Case Study: Myocardial Infarction Model
In a study involving isolated rabbit hearts, this compound was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .
Case Study: Stroke Model
Another significant study evaluated the effects of this compound on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .
Mechanism of Action
SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. This compound binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .
Comparison with Similar Compounds
Mechanism of Action
SEA0400 preferentially inhibits NCX1, the cardiac isoform of NCX, by binding to a specific allosteric site. Structural studies reveal that this compound stabilizes the inward-facing conformation of NCX1.3 (a splice variant of NCX1) by interacting with residues in the XIP (exchange inhibitor peptide) region and transmembrane segments (TM2ab and TM5). This binding disrupts conformational dynamics, preventing Ca²⁺ efflux ("forward mode") and influx ("reverse mode") .
Pharmacological Profile
- Potency : this compound inhibits Na⁺-dependent Ca²⁺ uptake in neurons, astrocytes, and microglia with IC₅₀ values of 5–33 nM, making it ~100-fold more potent than KB-R7943, a well-studied NCX inhibitor .
- Selectivity : this compound shows >10-fold selectivity for NCX1 over NCX2 (IC₅₀ = 0.98 μM) and NCX3, with negligible effects on Ca²⁺ channels, Na⁺/K⁺-ATPase, or store-operated Ca²⁺ entry (SOCE) .
Comparison with Similar NCX Inhibitors
This compound vs. KB-R7943
This compound vs. Amiloride Analogues
Amiloride derivatives (e.g., benzamil) are early NCX inhibitors but lack specificity:
- Potency : this compound (IC₅₀ = 5–33 nM) is ~1,000-fold more potent than amiloride (IC₅₀ = 10–30 μM) .
- Mechanism : Amiloride analogues compete with Na⁺ at the transport site, while this compound acts allosterically .
- Therapeutic Use: Amiloride’s non-specificity limits clinical utility, whereas this compound’s selectivity enhances safety .
This compound vs. SN-6
SN-6 is another NCX inhibitor with moderate potency:
- IC₅₀ : 0.1–1.0 μM (vs. This compound’s 5–33 nM) .
- Selectivity : SN-6 inhibits NCX1 and NCX3 equally, unlike this compound’s NCX1 preference .
Key Research Findings
Cardioprotective Effects
- Ischemia-Reperfusion Injury : this compound added to cardioplegia improved post-ischemic ventricular recovery (88% baseline LVDP vs. 43% in controls) and reduced mitochondrial Ca²⁺ overload .
- Arrhythmia Prevention : this compound delayed reperfusion arrhythmias in isolated hearts by stabilizing Ca²⁺ handling .
Neuroprotective Effects
- Cerebral Ischemia : this compound reduced infarct volume by 50% in middle cerebral artery occlusion models .
- ER Stress Mitigation: Attenuated NO-induced apoptosis in microglia by preserving ER Ca²⁺ levels .
Species-Specific Responses
Data Tables
Table 1: Inhibitory Potency of NCX Inhibitors
Compound | IC₅₀ (NCX1) | IC₅₀ (NCX2) | IC₅₀ (NCX3) |
---|---|---|---|
This compound | 5–33 nM | 0.98 μM | >1 μM |
KB-R7943 | 2–4 μM | 3–5 μM | 4–6 μM |
SN-6 | 0.1–1 μM | ND | 0.1–1 μM |
Table 2: Functional Outcomes in Cardiac Models
Outcome | This compound Group | Control Group |
---|---|---|
LVDP Recovery | 88% of baseline | 43% of baseline |
Mitochondrial Ca²⁺ | 93% intact | 50% intact |
Arrhythmia Episodes | 7 ± 3 | 16 ± 3 |
Biological Activity
SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding this compound.
This compound binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.
- Binding Site : this compound occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .
- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .
In Vitro Studies
In cultured neurons, astrocytes, and microglia, this compound has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .
- Effect on Calcium Transients : In isolated cardiomyocytes, this compound (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .
In Vivo Studies
This compound has been evaluated in several animal models:
- Cerebral Ischemia : In rat models of cerebral ischemia, administration of this compound at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .
- Myocardial Infarction : In a rabbit model of myocardial infarction, this compound reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .
Case Studies and Clinical Implications
Research indicates that this compound may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.
Research Findings
Recent studies have elucidated the structural basis for this compound's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by this compound is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .
Q & A
Basic Research Questions
Q. How to determine the optimal concentration of SEA0400 for inhibiting NCX in different neural cell types?
this compound exhibits cell-type-dependent IC50 values (5–33 nM) for Na+-dependent Ca<sup>2+</sup> uptake: 33 nM in neurons, 5 nM in astrocytes, and 8.3 nM in microglia . To optimize dosing, perform preliminary titrations using Fura-2 Ca<sup>2+</sup> imaging (e.g., in HEK293T cells) and validate via Na<sup>+</sup>-dependent <sup>45</sup>Ca<sup>2+</sup> uptake assays . Adjust concentrations based on cell-specific NCX isoform expression and experimental endpoints (e.g., apoptosis vs. Ca<sup>2+</sup> flux).
Q. What experimental models are appropriate for validating this compound’s NCX inhibition in vitro and in vivo?
- In vitro : Cultured neurons, astrocytes, or microglia treated with Ca<sup>2+</sup> challenge (e.g., thapsigargin-induced ER stress) . Measure NCX activity via Na<sup>+</sup>-dependent <sup>45</sup>Ca<sup>2+</sup> uptake .
- In vivo : Transient middle cerebral artery occlusion (MCAO) in rats (3 mg/kg this compound reduces infarct volume) or Langendorff-perfused ischemic rabbit hearts .
Q. How to distinguish this compound’s NCX inhibition from off-target effects on other ion transporters?
this compound shows >30× selectivity over Ca<sup>2+</sup>-ATPase, Na<sup>+</sup>/K<sup>+</sup>-ATPase, and K<sup>+</sup> channels at ≤3 μM . Include controls with KB-R7943 (less selective) and validate using this compound-insensitive NCX mutants .
Advanced Research Questions
Q. How to resolve discrepancies in this compound’s efficacy across cardiac ischemia models?
this compound reduces arrhythmias in rabbit infarct models but shows no effect on Ca<sup>2+</sup> transients in canine cardiomyocytes . Discrepancies arise from species-specific NCX isoform expression (e.g., NCX1.3 vs. NCX1.1), experimental protocols (e.g., pacing vs. static perfusion), and endpoints (arrhythmia incidence vs. Ca<sup>2+</sup> flux) . Always validate models using species-matched NCX expression profiles.
Q. What molecular techniques elucidate this compound’s allosteric inhibition of NCX1?
- Cryo-EM : Resolve NCX1.3 structures with this compound to identify binding at the α1-α2 repeat interface, which stabilizes the reverse-mode conformation .
- Mutagenesis : Replace residues in the CBD2 domain (e.g., Phe<sup>213</sup>, Leu<sup>775</sup>) to disrupt this compound binding and confirm functional inhibition via patch-clamp .
Q. How to analyze this compound’s role in ER stress-induced apoptosis beyond NCX inhibition?
In microglia, this compound (1 μM) attenuates SNP-induced ER Ca<sup>2+</sup> depletion and CHOP/GRP78 mRNA upregulation . Use Ca<sup>2+</sup>-free assays to isolate ER stress from SOCE (store-operated Ca<sup>2+</sup> entry) and pair with siRNA targeting NCX isoforms .
Q. Why does this compound exhibit variable IC50 values across cell types, and how to address this in experimental design?
Neuronal IC50 (33 nM) is 6× higher than in astrocytes (5 nM) due to differential NCX splice variant expression (e.g., NCX1.3 vs. NCX1.1) . Pre-screen cell lines for NCX isoform mRNA (RT-qPCR) and standardize Ca<sup>2+</sup> assay conditions (e.g., extracellular Na<sup>+</sup> levels) .
Q. How to evaluate this compound’s impact on spatially discordant alternans (SDA) in arrhythmia models?
In Langendorff-perfused rabbit hearts, this compound increases SDA magnitude by accelerating action potential duration (APD) restitution . Use optical mapping with voltage-sensitive dyes (e.g., Di-4-ANEPPS) to quantify APD heterogeneity and phase analysis .
Q. Methodological Considerations
Q. What controls are essential when testing this compound in Ca<sup>2+</sup> imaging experiments?
- Include DMSO vehicle controls (this compound is dissolved in DMSO) .
- Compare with KB-R7943 (less selective) and NCX knockout/knockdown cells .
- Validate Ca<sup>2+</sup> flux specificity using Ca<sup>2+</sup>-free buffers or SOCE inhibitors (e.g., BTP-2) .
Q. How to design dose-response studies for this compound in vivo?
Use 0.3–3 mg/kg intravenously in rodents, based on cerebral infarct reduction studies . Monitor pharmacokinetics (plasma half-life ~2 hours) and adjust for tissue-specific NCX expression (e.g., higher doses for cardiac vs. neural targets) .
Q. Data Interpretation Challenges
Q. How to reconcile this compound’s neuroprotective effects with potential pro-arrhythmic outcomes?
this compound reduces neuronal apoptosis in ischemia but exacerbates SDA in infarcted hearts . Context-dependent effects arise from NCX’s dual role in Ca<sup>2+</sup> extrusion (neuroprotection) and reverse-mode Ca<sup>2+</sup> influx (arrhythmia). Use tissue-specific NCX activity assays and model disease stages separately .
Q. Why does this compound fail to inhibit SOCE in astrocytes despite NCX blockade?
this compound selectively targets NCX without affecting STIM/Orai-mediated SOCE. Confirm via thapsigargin-induced Ca<sup>2+</sup> entry assays in NCX-knockout astrocytes .
Properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223104-29-8 | |
Record name | SEA0400 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.